molecular formula C16H11F3N4O2 B2794249 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034500-84-8

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide

Cat. No. B2794249
CAS RN: 2034500-84-8
M. Wt: 348.285
InChI Key: FJXDIVONSGXLRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide, also known as Furanopyrazinyl Nicotinamide (FPN), is a chemical compound that has been of great interest to the scientific community due to its potential uses in various fields. FPN is a small molecule that has been synthesized and studied for its biological properties, such as its mechanism of action and physiological effects.

Mechanism of Action

FPN has been found to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a role in the development of cancer. This inhibition leads to the activation of tumor suppressor genes and the suppression of oncogenes, ultimately leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that FPN has a variety of biochemical and physiological effects, including the inhibition of cancer cell growth and the induction of apoptosis (programmed cell death). It has also been found to have anti-inflammatory properties and to improve insulin sensitivity in diabetic mice.

Advantages and Limitations for Lab Experiments

One advantage of using FPN in lab experiments is its relatively simple synthesis method, which allows for large-scale production. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on FPN, including its use in combination with other drugs for cancer treatment, its potential use in the treatment of other diseases such as diabetes and Alzheimer's disease, and the development of more efficient synthesis methods to improve its production. Additionally, further studies are needed to fully understand its mechanism of action and its potential side effects.

Synthesis Methods

The synthesis of FPN involves a multi-step process that starts with the reaction of furan-3-carboxylic acid with hydrazine hydrate to form 3-furyl hydrazine. This intermediate is then reacted with 2-chloropyrazine to form 3-(furan-3-yl)pyrazin-2-yl hydrazine. The final step involves the reaction of this intermediate with 6-(trifluoromethyl)nicotinic acid to form FPN.

Scientific Research Applications

FPN has been studied for its potential use in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to have potential applications in cancer treatment, as well as in the treatment of other diseases such as diabetes and Alzheimer's disease.

properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O2/c17-16(18,19)13-2-1-10(7-22-13)15(24)23-8-12-14(21-5-4-20-12)11-3-6-25-9-11/h1-7,9H,8H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXDIVONSGXLRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)NCC2=NC=CN=C2C3=COC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide

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